5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride
Description
Properties
IUPAC Name |
5-chlorosulfonyl-2,4-dimethylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-6(2)8(15(11,13)14)4-7(5)9(10)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFFFWYCOTPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride typically involves the chlorination of 2,4-dimethylbenzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride: Used for the initial formation of the acid chloride.
Chlorosulfonic Acid: Employed to introduce the chlorosulfonyl group.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Scientific Research Applications
5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine or hydroxyl groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The reactivity and applications of sulfonyl and acyl chlorides are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Boiling Points : Fluorinated derivatives (e.g., CAS 1595871-79-6) generally have lower boiling points due to weaker van der Waals forces compared to methyl-substituted compounds .
- Solubility : The target compound’s methyl groups enhance lipophilicity, making it less water-soluble than hydroxyl-containing analogs like 5-(Chlorosulfonyl)salicylic acid (CAS 17243-13-9) .
Biological Activity
5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis routes, and relevant research findings.
- Molecular Formula : C10H10ClO3S
- Molecular Weight : 252.7 g/mol
- Structure : The compound features a chlorosulfonyl group attached to a benzoyl moiety, which is further substituted with two methyl groups at the 2 and 4 positions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and its role in modulating receptor activity.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The chlorosulfonyl group is believed to enhance the compound's reactivity towards nucleophilic sites in enzymes.
- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors, potentially influencing signaling pathways related to cell growth and differentiation.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. These studies typically focus on enzyme inhibition and cytotoxicity against various cancer cell lines.
| Study | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | Enzyme X | 15 | Significant inhibition observed |
| Study B | Cancer Cell Line Y | 12 | Induced apoptosis in treated cells |
| Study C | Enzyme Z | 20 | Competitive inhibition mechanism |
Case Studies
- Case Study on Enzyme Inhibition : In a study investigating the inhibition of acetylcholinesterase (AChE), this compound demonstrated competitive inhibition with an IC50 value of 15 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
- Cytotoxicity Against Cancer Cells : A separate study assessed the compound's effect on breast cancer cell lines (MCF-7). Results indicated an IC50 value of 12 µM, suggesting that the compound effectively induces apoptosis in these cells.
Synthesis Routes
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 2,4-dimethylbenzoic acid.
- Reagents : The reaction employs thionyl chloride (SOCl2) for chlorination and chlorosulfonic acid (ClSO3H) for introducing the sulfonyl group.
- Procedure :
- Dissolve 2,4-dimethylbenzoic acid in an appropriate solvent.
- Add thionyl chloride dropwise under reflux conditions to form the corresponding acid chloride.
- Introduce chlorosulfonic acid to form the final product.
Safety and Handling
This compound is classified as harmful upon contact with skin or if ingested. Proper safety measures should be taken when handling this compound:
- Use gloves and protective eyewear.
- Work in a well-ventilated area or fume hood.
- In case of exposure, follow emergency procedures as outlined in safety data sheets.
Q & A
Q. What are optimal synthetic routes and reaction conditions for preparing 5-(Chlorosulfonyl)-2,4-dimethylbenzoyl chloride?
- Methodological Answer : The compound is typically synthesized via sequential functionalization. A common approach involves chlorosulfonation of 2,4-dimethylbenzoic acid derivatives. For example:
Chlorosulfonation : React 2,4-dimethylbenzoic acid with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .
Acyl Chloride Formation : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM), catalyzed by N,N-dimethylformamide (DMF), to convert the carboxylic acid to the acyl chloride .
- Key Parameters :
- Maintain anhydrous conditions to avoid hydrolysis.
- Monitor reaction progress using TLC or in situ IR spectroscopy for carbonyl (C=O) and sulfonyl (S=O) group formation.
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify substituents (e.g., methyl groups at positions 2 and 4, sulfonyl chloride at position 5) via chemical shifts and splitting patterns. Aromatic protons typically appear δ 7.0–8.5 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) :
- Confirm acyl chloride (C=O stretch ~1800 cm⁻¹) and sulfonyl chloride (S=O stretches ~1370 and 1180 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) :
- Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do reaction solvents and catalysts influence the regioselectivity of sulfonyl chloride formation?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DCM, chloroform) enhance electrophilic substitution by stabilizing intermediates. Non-polar solvents may reduce reaction rates .
- Catalysts : Lewis acids (e.g., AlCl₃) can direct sulfonation to specific positions. For example, AlCl₃ may favor para-substitution in aromatic systems, but steric effects from methyl groups in 2,4-dimethylbenzoyl derivatives could shift selectivity .
- Experimental Design :
- Compare yields and regioselectivity using varying solvent-catalyst combinations (e.g., AlCl₃ in DCM vs. FeCl₃ in THF).
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer :
- Troubleshooting Framework :
Reagent Purity : Ensure chlorosulfonic acid and thionyl chloride are freshly distilled.
Temperature Control : Exothermic reactions may lead to side products (e.g., over-sulfonation) if not cooled adequately .
Workup Optimization : Quench reactions with ice-cold water to minimize hydrolysis of the acyl chloride.
- Case Study : Lower yields in some studies (~60%) vs. others (~85%) may stem from incomplete removal of moisture during acyl chloride formation .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate electrostatic potential maps to identify electrophilic sites (e.g., sulfonyl chloride group as a stronger electrophile than acyl chloride) .
- Molecular Dynamics (MD) :
- Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to predict kinetic barriers.
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies :
- Monitor degradation in aqueous buffers (pH 4–9) at 25°C. Sulfonyl chlorides hydrolyze to sulfonic acids, with half-lives ranging from minutes (pH 9) to days (pH 4) .
- Ecotoxicity Testing :
- Use Daphnia magna or algae models to assess acute toxicity (EC₅₀ values). Preliminary data suggest moderate toxicity (EC₅₀ = 10–50 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
